N-[(piperidin-4-yl)methyl]cyclobutanamine
Description
N-[(piperidin-4-yl)methyl]cyclobutanamine is a bicyclic amine comprising a piperidine ring linked via a methylene bridge to a cyclobutane moiety. This structure confers unique steric and electronic properties, making it a candidate for exploration in medicinal chemistry, particularly for central nervous system (CNS) targets. Piperidine derivatives are widely studied for their pharmacological activities, including opioid receptor modulation, while cyclobutane rings enhance rigidity and metabolic stability .
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-10(3-1)12-8-9-4-6-11-7-5-9/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQCFVFTXKLECG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method for synthesizing N-[(piperidin-4-yl)methyl]cyclobutanamine involves the reductive amination of cyclobutanone with piperidine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
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Nucleophilic Substitution: : Another approach involves the nucleophilic substitution of a halogenated cyclobutane derivative with piperidine. For example, cyclobutyl bromide can react with piperidine in the presence of a base such as potassium carbonate.
Reaction Conditions: This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvent, catalyst, and reducing agent can be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-[(piperidin-4-yl)methyl]cyclobutanamine can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products: Oxidation can lead to the formation of N-[(piperidin-4-yl)methyl]cyclobutanone or other oxidized derivatives.
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Reduction: : The compound can be reduced, especially at the cyclobutane ring, using reducing agents like lithium aluminum hydride.
Major Products: Reduction typically yields more saturated derivatives, such as N-[(piperidin-4-yl)methyl]cyclobutanol.
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Substitution: : this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents: Halogenated reagents like bromoalkanes or chloroalkanes are often used.
Scientific Research Applications
Chemistry
In chemistry, N-[(piperidin-4-yl)methyl]cyclobutanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying ring strain and conformational dynamics.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its piperidine moiety is known for bioactivity, making it a candidate for developing new therapeutic agents targeting neurological disorders, pain management, and other conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of N-[(piperidin-4-yl)methyl]cyclobutanamine in biological systems involves its interaction with molecular targets such as receptors and enzymes. The piperidine ring can mimic natural neurotransmitters, allowing the compound to bind to and modulate the activity of specific receptors in the nervous system. This interaction can influence signaling pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Cyclobutanamine Derivatives
highlights cyclobutanamine analogs with varied substituents. Key examples include:
| Compound Name | Molecular Formula | Key Substituents | HRMS (Calculated) | Synthesis Yield |
|---|---|---|---|---|
| N-(4-(Morpholinomethyl)benzyl)cyclobutanamine | C₁₇H₂₅N₂O | Morpholine, benzyl | 261.1967 | 38% |
| N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine | C₁₂H₁₆NO₂ | Benzodioxole | 206.1181 | 33% |
| Target Compound | C₁₀H₁₈N₂ | Piperidine, cyclobutane | Not reported | Not reported |
Piperidine-Based Opioid Analogs ()
Fentanyl derivatives (e.g., para-methylfentanyl, thiophene fentanyl) share the piperidine core but feature bulky arylpropanamide groups. For example:
- N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (para-methylfentanyl) : Incorporates a 4-methylphenyl and phenylethyl group, enhancing µ-opioid receptor affinity .
- Key Difference : The target compound’s cyclobutane group replaces the arylpropanamide moiety, likely shifting pharmacological activity away from opioid pathways.
Piperidine Derivatives with Heterocycles ()
- Example 14 () : N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine contains a cyclopentyl and pyran group, increasing molecular weight (MW = 411) and complexity .
- Fluorophenyl Piperidines () : Derivatives like 4-(4-fluorophenyl)piperidine exhibit electron-withdrawing substituents, improving metabolic stability but reducing flexibility compared to the cyclobutane group .
Pharmacological and Physicochemical Properties
Physicochemical Profiles
Pharmacological Implications
- Fentanyl Analogs : High µ-opioid receptor affinity due to arylpropanamide groups .
Biological Activity
N-[(piperidin-4-yl)methyl]cyclobutanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, including case studies, research findings, and comparative data.
Chemical Structure and Properties
This compound has the molecular formula and features a cyclobutane ring substituted with a piperidine moiety. The structural uniqueness of this compound may contribute to its distinct biological activities compared to other piperidine derivatives.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Studies have indicated that compounds with similar structures often exhibit effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperidine ring is known for its role in modulating neurochemical pathways, which may suggest potential applications in treating neurological disorders.
2. In Vitro Studies
In vitro studies have demonstrated that this compound can influence cellular signaling pathways. For instance, it has been shown to affect ion channel activities, particularly potassium channels, which are crucial for maintaining cellular excitability and neurotransmission. The compound's ability to modulate these channels could be significant in developing treatments for conditions such as epilepsy or mood disorders.
1. Antidepressant Activity
A study exploring the antidepressant-like effects of various piperidine derivatives found that this compound exhibited significant activity in animal models. The results indicated a reduction in depressive-like behaviors, suggesting that the compound may enhance serotonergic and noradrenergic neurotransmission .
2. Anti-inflammatory Properties
Research has also indicated that derivatives with similar structures possess anti-inflammatory properties. For example, compounds structurally related to this compound have been shown to reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other related compounds is beneficial. Below is a summary table highlighting key findings from various studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
